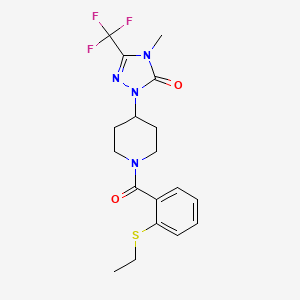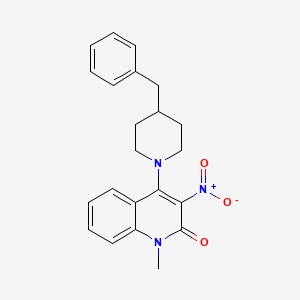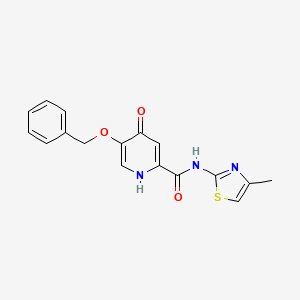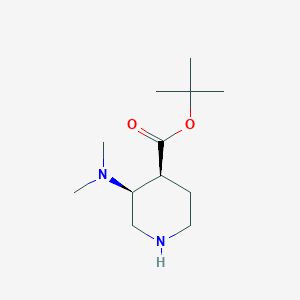
1-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound with diverse applications in various scientific fields. Known for its unique chemical structure, this compound has gained attention for its potential use in medicinal and industrial applications. The intricate structure, involving a combination of triazole and piperidine rings, lends this compound a specific set of properties that make it valuable in research and development.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves a multi-step reaction process. The initial step includes the preparation of the 2-(ethylthio)benzoyl chloride, which reacts with piperidine to form the intermediate. This intermediate undergoes a cyclization reaction with a triazole derivative under controlled conditions (temperature, solvent, and catalyst) to form the final product.
Industrial Production Methods: : Industrial production often involves scaling up the laboratory synthesis procedures, optimizing the yield and purity of the compound. This includes meticulous control of reaction parameters such as temperature, pressure, and concentration of reactants. Advanced techniques like flow chemistry can be employed to ensure consistent quality and efficiency in large-scale production.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylthio group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the triazole ring, potentially leading to modifications in its pharmacological properties.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions vary based on the specific substitution reaction but generally involve appropriate solvents (e.g., dimethylformamide) and catalysts (e.g., palladium).
Major Products Formed: : The major products depend on the specific reaction and conditions but can include derivatives with enhanced or altered chemical and biological properties.
科学研究应用
Biology: : In biological research, the compound serves as a molecular probe to study enzyme interactions and cellular pathways.
Medicine: : It shows promise in medicinal chemistry as a potential therapeutic agent, particularly for its anti-inflammatory and antimicrobial properties. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: : The compound is utilized in the development of novel agrochemicals and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 1-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound's structural elements allow it to bind selectively, influencing processes like signal transduction or metabolic pathways. The triazole ring, in particular, plays a crucial role in its bioactivity.
相似化合物的比较
Compared to similar compounds, 1-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. Similar compounds include:
1-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one: : Lacks the trifluoromethyl group, potentially reducing its stability.
1-(1-(2-(methylthio)benzoyl)piperidin-4-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: : Similar structure but with a methylthio group, affecting its bioactivity and interactions.
By comparing these structures, the unique features and potential advantages of this compound become apparent, highlighting its potential in various scientific applications.
属性
IUPAC Name |
2-[1-(2-ethylsulfanylbenzoyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2S/c1-3-28-14-7-5-4-6-13(14)15(26)24-10-8-12(9-11-24)25-17(27)23(2)16(22-25)18(19,20)21/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGKPGNKMLKNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-ethylphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2570236.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2570237.png)

![2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2570241.png)
![2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2570245.png)
![1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2570248.png)
![7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2570250.png)

![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2570252.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2570253.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2570254.png)

![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2570258.png)
